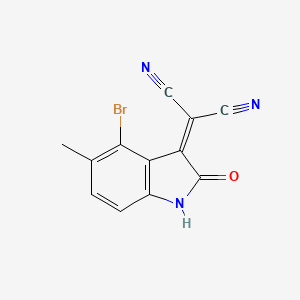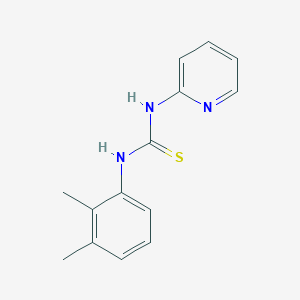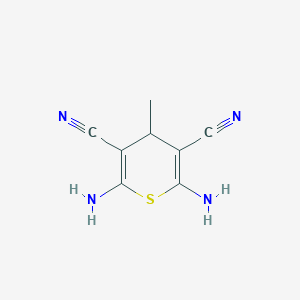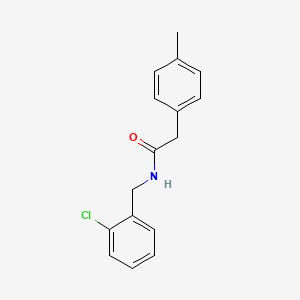
(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile, also known as BMBM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BMBM has been studied extensively for its potential applications in various fields, including material science, pharmaceuticals, and organic chemistry.
Mecanismo De Acción
The mechanism of action of (4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile is not well understood, but it is believed to interact with the electron transport chain in cells. This interaction leads to an increase in the production of reactive oxygen species, which can cause cell damage and death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile in lab experiments is its high solubility in common organic solvents, making it easy to work with. However, its high melting point can make it difficult to handle in some cases.
Direcciones Futuras
There are several potential future directions for research involving (4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in material science.
Métodos De Síntesis
The synthesis of (4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile involves the reaction of malononitrile with 4-bromo-3-methyl-2-oxobutanenitrile in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction to form this compound as a yellow solid with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has been widely studied for its potential applications in material science, specifically in the development of organic semiconductors. It has been found to exhibit excellent electron-transporting properties, making it a promising candidate for use in electronic devices such as organic field-effect transistors and organic light-emitting diodes.
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O/c1-6-2-3-8-10(11(6)13)9(12(17)16-8)7(4-14)5-15/h2-3H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDHPXOWDJHCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=C(C#N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)




![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)

![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)